Ilaprazole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

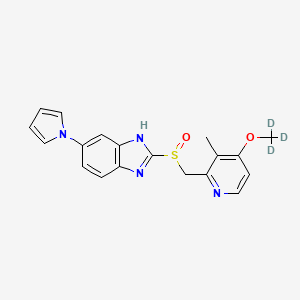

Molecular Formula |

C19H18N4O2S |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

2-[[3-methyl-4-(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole |

InChI |

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)/i2D3 |

InChI Key |

HRRXCXABAPSOCP-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)C |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ilaprazole-d3 synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Ilaprazole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilaprazole is a potent proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research, particularly for pharmacokinetic (ADME) studies, as internal standards in bioanalytical assays, and for elucidating metabolic pathways. This technical guide provides a comprehensive overview of a proposed synthesis route for this compound and details the analytical methodologies for its characterization. The synthesis and characterization protocols are based on established methods for Ilaprazole, adapted for its deuterated analogue.

Introduction to this compound

This compound is a deuterium-labeled version of Ilaprazole, with three deuterium atoms replacing the three hydrogen atoms on the methoxy group of the pyridine ring. This substitution results in a molecule with a molecular weight of 369.46 g/mol (C19H15D3N4O2S). The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative mass spectrometry-based assays, improving accuracy and reproducibility by accounting for matrix effects and variations in sample processing.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Chloromethyl)-3-methyl-4-methoxy-d3-pyridine (Intermediate D) This procedure is adapted from the synthesis of the non-deuterated analogue.

-

Preparation of 2,3-Dimethyl-4-methoxy-d3-pyridine-N-oxide (B): 2,3-Dimethyl-4-nitropyridine-N-oxide (A) is treated with a deuterated methoxide source, such as sodium methoxide-d3 (NaOCD3) or sodium hydroxide in deuterated methanol (CD3OD), to introduce the trideuteromethoxy group.

-

Rearrangement (C): The resulting N-oxide (B) is reacted with acetic anhydride, followed by hydrolysis with sodium hydroxide, to yield 3-methyl-4-methoxy-d3-pyridine-2-methanol (C).

-

Chlorination (D): The alcohol (C) is chlorinated using thionyl chloride (SOCl2) in an inert solvent like dichloromethane to afford the key intermediate, 2-(chloromethyl)-3-methyl-4-methoxy-d3-pyridine (D).

Step 2: Synthesis of 2-Mercapto-5-(1-pyrrolyl)benzimidazole (Intermediate E) This intermediate is synthesized according to established literature procedures, typically involving the reaction of 4-(1H-pyrrol-1-yl)-1,2-phenylenediamine with a carbon disulfide source.

Step 3: Condensation to form this compound Sulfide Intermediate (F)

-

Dissolve 2-mercapto-5-(1-pyrrolyl)benzimidazole (E) in methanol containing sodium hydroxide.

-

Add a solution of 2-(chloromethyl)-3-methyl-4-methoxy-d3-pyridine (D) to the mixture.

-

Heat the reaction mixture to reflux and monitor for completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture and isolate the crude sulfide product (F) by precipitation or extraction.

Step 4: Oxidation to this compound (G)

-

Dissolve the sulfide intermediate (F) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the mixture. The reaction is typically carried out at a controlled temperature between -5 to 27 °C.

-

Monitor the reaction for completion.

-

Upon completion, quench the reaction and wash the organic layer.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., dichloromethane/diisopropyl ether) to yield the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of this compound and to quantify it in various matrices.

Table 1: Typical HPLC Method Parameters for Ilaprazole Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil BDS C18 (4.6 mm × 200 mm, 5 µm) | |

| Mobile Phase | 10 mmol·L⁻¹ ammonium formate-methanol (35:65, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 306 nm | |

| Injection Volume | 20 µL | |

| Column Temperature | Ambient |

| Retention Time | ~2.54 min (Isocratic, different conditions) | |

Note: The retention time of this compound is expected to be identical to that of unlabeled Ilaprazole under the same chromatographic conditions.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the successful incorporation of the deuterium label and for quantifying this compound in biological samples, often coupled with liquid chromatography (LC-MS/MS).

Caption: Typical analytical workflow for Ilaprazole quantification using LC-MS/MS.

Table 2: Mass Spectrometry Parameters for Ilaprazole and this compound

| Parameter | Ilaprazole | This compound (Expected) | Reference |

|---|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | |

| Precursor Ion (Q1) | m/z 367.1 - 367.2 | m/z 370.1 - 370.2 | |

| Product Ion (Q3) | m/z 184.0 | m/z 184.0 | |

| Collision Energy | ~30 eV | ~30 eV |

| Capillary Voltage | ~3.59 kV | ~3.59 kV | |

The key confirmation of successful synthesis is the observation of the precursor ion at m/z 370.2, which is 3 Da higher than that of unlabeled Ilaprazole (m/z 367.2). The major fragment ion at m/z 184.0, corresponding to a fragment of the benzimidazole moiety, is expected to remain unchanged.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. For this compound, ¹H-NMR and ¹³C-NMR spectra will show characteristic changes compared to the unlabeled compound.

Table 3: Key NMR Spectral Data Comparison (in DMSO-d₆)

| Nucleus | Ilaprazole (Observed Chemical Shift, δ ppm) | This compound (Expected Observation) | Reference |

|---|---|---|---|

| ¹H-NMR | ~3.7-3.8 (s, 3H, -OCH₃) | Signal absent | |

| ~2.1-2.2 (s, 3H, Ar-CH₃) | No change | ||

| ~4.7-4.9 (m, 2H, -CH₂-S) | No change |

| ¹³C-NMR | ~59-60 (-OCH₃) | Signal significantly attenuated or appears as a multiplet (septet) due to C-D coupling. | |

The most significant and confirmatory piece of data from the ¹H-NMR spectrum will be the complete absence of the singlet peak corresponding to the methoxy protons.

Conclusion

This guide outlines a robust, proposed framework for the synthesis and comprehensive characterization of this compound. The synthetic strategy leverages established chemical transformations for Ilaprazole, incorporating a deuterated intermediate to achieve the desired isotopic labeling. The detailed analytical protocols, including HPLC, LC-MS/MS, and NMR, provide the necessary tools for researchers to verify the successful synthesis and confirm the identity, purity, and structural integrity of this compound. The availability of this well-characterized, stable isotope-labeled compound will significantly benefit future research in drug metabolism, pharmacokinetics, and clinical pharmacology.

A Deep Dive into the Physicochemical Properties of Deuterated Ilaprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a potent proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy increasingly employed in drug development to improve the pharmacokinetic and/or toxicological profiles of therapeutic compounds. This technical guide provides an in-depth overview of the core physicochemical properties of Ilaprazole, with a focus on the anticipated effects of deuteration. While specific experimental data for deuterated Ilaprazole is limited in publicly available literature, this guide combines existing data for Ilaprazole with established principles of how deuteration impacts drug molecules to provide a comprehensive resource for researchers.

Physicochemical Properties

The therapeutic efficacy and biopharmaceutical behavior of a drug are intrinsically linked to its physicochemical properties. Key parameters such as lipophilicity, acidity, solubility, and stability govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for non-deuterated Ilaprazole. The anticipated impact of deuteration on these properties is also discussed. Deuteration can lead to subtle but significant changes in physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Table 1: Lipophilicity and Acidity of Ilaprazole

| Property | Value (Ilaprazole) | Anticipated Impact of Deuteration |

| LogP | 2.3 - 3.04 | Minimal change; potentially a slight decrease in lipophilicity. |

| pKa | Predicted: 8.23 ± 0.10; a second pKa value of 10.10 has also been reported. | Slight increase in pKa is possible. |

Table 2: Solubility of Ilaprazole

| Solvent | Solubility (Ilaprazole) | Anticipated Impact of Deuteration |

| Water | Insoluble | Potential for a slight increase in aqueous solubility. |

| DMSO | 73 mg/mL (199.21 mM) | Unlikely to be significantly altered. |

| Ethanol | 14 mg/mL (38.2 mM) | Unlikely to be significantly altered. |

Table 3: Stability and Melting Point of Ilaprazole

| Property | Value (Ilaprazole) | Anticipated Impact of Deuteration |

| Stability | Unstable in acidic solution. A cocrystal with xylitol showed improved stability at room temperature. | Enhanced stability due to the kinetic isotope effect slowing degradation pathways. |

| Melting Point | Not explicitly found, but thermal decomposition begins around 155°C. | Potential for a slight decrease in melting point. |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP): Shake-Flask Method

The shake-flask method is the traditional and a reliable method for determining the partition coefficient (LogP).

Protocol:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Prepare a stock solution of the test compound (deuterated or non-deuterated Ilaprazole) in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the saturated n-octanol and aqueous buffer.

-

Equilibration: Agitate the vessel at a constant temperature for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Acidity (pKa): Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.

Protocol:

-

Instrument Calibration: Calibrate a pH meter with standard buffer solutions.

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Determination of Stability: ICH Guideline Approach

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors.

Protocol (based on ICH Q1A(R2) Guidelines):

-

Stress Testing: Subject the drug substance to forced degradation conditions, including heat (e.g., 60°C), humidity (e.g., 75% RH), acid/base hydrolysis, oxidation, and photolysis. This helps to identify potential degradation products and pathways.

-

Long-Term Stability Study: Store the drug substance under recommended storage conditions (e.g., 25°C/60% RH) for an extended period (e.g., 12 months or longer).

-

Accelerated Stability Study: Store the drug substance under elevated stress conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months).

-

Sample Analysis: At specified time points during the studies, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

-

Data Evaluation: Evaluate the data to establish a re-test period for the drug substance or a shelf-life for the drug product.

Visualizations

Ilaprazole Mechanism of Action

Ilaprazole is a prodrug that is activated in the acidic environment of the gastric parietal cells. The activated form, a sulfenamide, irreversibly inhibits the H+/K+-ATPase (proton pump) by forming a covalent bond with cysteine residues on the enzyme. This inhibition blocks the final step in gastric acid secretion.

Ilaprazole-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ilaprazole-d3 when used as an internal standard in the quantitative bioanalysis of ilaprazole. Ilaprazole, a proton pump inhibitor, requires precise and accurate quantification in biological matrices for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving reliable data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The ideal IS mimics the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization. By comparing the detector response of the analyte to that of the IS, variations in sample preparation and instrument performance can be normalized, leading to enhanced precision and accuracy.

Deuterated internal standards, such as this compound, are considered the gold standard. In these standards, one or more hydrogen atoms are replaced with their stable isotope, deuterium. This substitution results in a compound that is chemically identical to the analyte but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during the analytical workflow.

The core mechanism of action for this compound as an internal standard lies in its ability to compensate for:

-

Variability in Sample Extraction: Losses of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by proportional losses of the deuterated internal standard.

-

Matrix Effects: Co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since the deuterated internal standard co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for accurate correction.

-

Instrumental Variability: Fluctuations in injection volume and mass spectrometer performance are accounted for by the ratiometric measurement of the analyte to the internal standard.

Ilaprazole and this compound: Physicochemical Properties

Ilaprazole is a proton pump inhibitor used in the treatment of acid-related disorders. For its quantification in biological fluids, a robust analytical method is essential. This compound, with deuterium atoms strategically placed on the molecule, serves as an ideal internal standard.

Table 1: Physicochemical Properties of Ilaprazole and this compound

| Property | Ilaprazole | This compound (Predicted) |

| Chemical Formula | C₁₉H₁₈N₄O₂S | C₁₉H₁₅D₃N₄O₂S |

| Molecular Weight | 366.44 g/mol | 369.46 g/mol |

| Isotopic Purity | Not Applicable | Typically >98% |

| Chemical Structure | 2-(((4-methoxy-3-methyl-2-pyridinyl)methyl)sulfinyl)-5-(1H-pyrrol-1-yl)-1H-benzimidazole | Deuterium-labeled analogue of Ilaprazole |

Experimental Protocol: Quantification of Ilaprazole in Human Plasma using LC-MS/MS

The following is a detailed experimental protocol adapted from a validated method for the quantification of ilaprazole in human plasma. This protocol outlines the use of an internal standard, for which this compound is an ideal candidate.

Materials and Reagents

-

Ilaprazole reference standard

-

This compound internal standard

-

HPLC-grade methanol and acetonitrile

-

Ammonium formate

-

Formic acid

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ilaprazole and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the ilaprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution (internal standard).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate at 10% B for 1 minute. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 3: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: Mass Transitions (MRM)

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |

| Ilaprazole | 367.2 | 184.0[1] | 150 | 35 |

| This compound | 370.2 (Predicted) | 184.0 (Predicted) | 150 | 35 |

Note: The mass transition for this compound is predicted based on the fragmentation pattern of Ilaprazole, assuming the deuterium label is on a part of the molecule that is not lost during fragmentation to the product ion.

Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

Table 5: Typical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 over a defined concentration range (e.g., 1-1000 ng/mL). |

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Recovery | Consistent and reproducible extraction recovery for both analyte and internal standard. |

| Matrix Effect | Assessed to ensure that the matrix does not interfere with the quantification. |

| Stability | Analyte stability evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of ilaprazole.

Ilaprazole Metabolic Pathway

Caption: Simplified metabolic pathway of ilaprazole.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of ilaprazole in biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the unlabeled analyte allow for effective compensation of analytical variability. This technical guide outlines the fundamental principles, provides a detailed experimental protocol, and presents the necessary data and visualizations to aid researchers, scientists, and drug development professionals in the implementation of this essential bioanalytical technique. The adoption of such a methodology is critical for generating high-quality data in support of preclinical and clinical drug development programs.

References

The Use of Ilaprazole-d3 as a Tracer in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope Tracers in Elucidating Drug Metabolism

The study of a drug's metabolic fate is a cornerstone of pharmaceutical development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, particularly with deuterium, is a powerful technique in these investigations. The incorporation of deuterium into a drug molecule, creating a "heavy" version of the compound, allows researchers to trace its path and transformation within a biological system. While Ilaprazole-d3, a deuterated form of the proton pump inhibitor Ilaprazole, is ideally suited for such tracer studies, its primary documented application in the scientific literature is as an internal standard for quantitative analysis.

This technical guide will delve into the established metabolic pathways of Ilaprazole, which form the basis of what would be investigated in a tracer study. It will also provide detailed experimental protocols for the analytical methods used to study this metabolism, wherein this compound serves as a critical tool for ensuring data accuracy and precision.

Metabolic Pathways of Ilaprazole

Ilaprazole undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, as well as non-enzymatic pathways. The major metabolic transformations include oxidation, reduction, and hydroxylation.

Primary Metabolic Pathways

-

Sulfoxidation: The principal metabolic pathway of Ilaprazole is the oxidation of the sulfoxide group to form Ilaprazole sulfone . This reaction is predominantly catalyzed by the CYP3A4 and, to a lesser extent, the CYP3A5 isoenzymes. The intrinsic clearance of Ilaprazole to its sulfone metabolite by CYP3A4 is significantly higher than by CYP3A5.

-

Reduction: Ilaprazole can also be reduced to Ilaprazole sulfide (also referred to as Ilap

A Technical Guide to Sourcing and Purity of Ilaprazole-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, purity assessment, and handling of Ilaprazole-d3, a deuterated analog of the proton pump inhibitor Ilaprazole. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in drug metabolism, pharmacokinetic studies, and other research applications requiring a stable isotope-labeled internal standard.

Sourcing and Procurement of this compound

This compound is available from several reputable suppliers of research chemicals and pharmaceutical reference standards. When selecting a supplier, it is crucial to consider the provided documentation, including the Certificate of Analysis (CoA), which details the compound's identity, purity, and characterization data.

Table 1: Sourcing and Purity Overview of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Availability of Certificate of Analysis (CoA) |

| Santa Cruz Biotechnology | 1070969-17-3 | C19H15D3N4O2S | 369.46 | Lot-specific | Yes[1] |

| Simson Pharma Limited | 1070969-17-3 | C19H15D3N4O2S | 369.46 | Not specified; CoA provided | Yes[2] |

| LGC Standards | 1070969-17-3 | C19D3H15N4O2S | 369.455 | Not specified; CoA provided | Yes |

| BOC Sciences | 1070969-17-3 | C19H15D3N4O2S | 369.46 | >95%[] | Yes |

| MedChemExpress | 1070969-17-3 | C19H15D3N4O2S | 369.46 | Not specified; CoA provided | Yes |

| Clearsynth | 1070969-17-3 | Not specified | Not specified | Not specified; CoA provided | Yes[4] |

Note: The purity of research chemicals can vary between lots. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.

Chemical and Physical Properties

This compound is the deuterated analog of Ilaprazole, with three deuterium atoms replacing three hydrogen atoms on the methoxy group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Ilaprazole.

Table 2: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 2-[[(4-methoxy-d3-3-methyl-2-pyridinyl)methyl]sulfinyl]-6-(1H-pyrrol-1-yl)-1H-benzimidazole |

| CAS Number | 1070969-17-3[1][2] |

| Molecular Formula | C19H15D3N4O2S[1][] |

| Molecular Weight | 369.46 g/mol [1][] |

| Canonical SMILES | C[C]1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)O--INVALID-LINK--([2H])[2H] |

| InChI Key | HRRXCXABAPSOCP-BMSJAHLVSA-N |

Mechanism of Action: Proton Pump Inhibition

Ilaprazole, like other proton pump inhibitors (PPIs), exerts its pharmacological effect by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells of the stomach lining.[5] This inhibition is the final step in the pathway of gastric acid secretion, leading to a profound and sustained reduction in stomach acidity. The deuterated form, this compound, is expected to have the same mechanism of action.

Caption: Mechanism of H+/K+ ATPase inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the coupling of a deuterated pyridinylmethyl moiety with a benzimidazolethiol, followed by oxidation. The following is a generalized synthetic workflow.

Caption: Synthetic pathway for this compound.

A representative experimental protocol for the final oxidation step is as follows:

-

Dissolution: Dissolve the this compound sulfide intermediate in a suitable organic solvent (e.g., dichloromethane).

-

Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).

-

Extraction: Extract the crude product with an organic solvent and wash with an aqueous solution to remove impurities.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed using reverse-phase HPLC. The following is a general method that can be optimized for specific instrumentation and requirements.

Caption: Workflow for HPLC-based purity assessment.

Table 3: Typical HPLC Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid (or a suitable buffer) |

| Gradient | A time-dependent gradient of solvent A and B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | ~305 nm |

| Injection Volume | 10-20 µL |

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase solvents and degas them before use.

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare working solutions at appropriate concentrations.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram for a sufficient run time to allow for the elution of all components.

-

Data Analysis: Integrate the peaks in the chromatogram and calculate the purity of this compound based on the area percentage of the main peak relative to the total peak area.

Potential Impurities

During the synthesis and storage of this compound, several impurities can form. These may include starting materials, by-products of the reaction, and degradation products. Common impurities associated with Ilaprazole include the corresponding sulfone and sulfide analogs, as well as products of over-oxidation or side reactions. The presence and quantity of these impurities should be detailed in the Certificate of Analysis.

Storage and Handling

This compound, like its non-deuterated counterpart, is a sulfoxide and may be sensitive to light, heat, and acidic conditions. It is recommended to store the compound in a tightly sealed container, protected from light, at a low temperature (typically 2-8 °C or as specified by the supplier) to minimize degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

This guide provides a foundational understanding of the critical aspects of sourcing and assessing the purity of this compound for research purposes. For specific applications, it is imperative to consult the supplier's documentation and relevant scientific literature to ensure the use of high-quality material and the implementation of appropriate analytical methods.

References

Methodological & Application

Application of Ilaprazole-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ilaprazole-d3 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of ilaprazole. The inclusion of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of the parent drug in biological matrices.

Ilaprazole is a novel proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Understanding its DMPK profile is essential for its safe and effective use. This compound, a deuterated analog of ilaprazole, serves as an ideal internal standard in bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar physicochemical properties and co-elution with the unlabeled drug, while being distinguishable by its mass.

Application Notes

This compound is primarily employed as an internal standard (IS) for the quantitative determination of ilaprazole in biological samples such as plasma and serum. The use of a stable isotope-labeled IS is the gold standard in bioanalysis as it helps to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.

Key Applications:

-

Pharmacokinetic (PK) Studies: Accurate measurement of ilaprazole concentrations in plasma over time after administration is fundamental to determining key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), half-life (t1/2), and clearance (CL).

-

Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a generic ilaprazole formulation to a reference product requires a validated bioanalytical method with a reliable internal standard to ensure the accuracy of the results.

-

Metabolite Quantification: While this compound is a direct standard for ilaprazole, understanding the parent drug's concentration is the first step in characterizing the metabolic profile.

-

In Vitro DMPK Assays: this compound can be used in in vitro studies such as metabolic stability assays in liver microsomes or hepatocytes to accurately quantify the depletion of the parent drug over time.

Experimental Protocols

The following are detailed protocols for the use of this compound in a typical pharmacokinetic study.

Protocol 1: Bioanalytical Method for Ilaprazole Quantification in Human Plasma using LC-MS/MS

1. Objective: To validate a sensitive and specific method for the quantification of ilaprazole in human plasma using this compound as an internal standard.

2. Materials and Reagents:

-

Ilaprazole reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare stock solutions of ilaprazole and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the ilaprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

5. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (blank, calibration standard, or study sample) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (internal standard) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

6. LC-MS/MS Conditions:

-

LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient of (A) 10 mM ammonium formate in water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ilaprazole: m/z 367.1 → 184.1

-

This compound: m/z 370.1 → 184.1 (Note: The precursor ion will be shifted by +3 Da due to the deuterium atoms, while the product ion may remain the same depending on the fragmentation pattern).

-

-

7. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability.

Protocol 2: Pharmacokinetic Study in Healthy Volunteers

1. Study Design:

-

An open-label, single-dose study.

-

Administer a single oral dose of ilaprazole (e.g., 10 mg) to healthy volunteers.

-

Collect blood samples at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

2. Sample Collection and Processing:

-

Collect blood in tubes containing K2EDTA as an anticoagulant.

-

Centrifuge the blood samples to separate plasma.

-

Store the plasma samples at -80°C until analysis.

3. Sample Analysis:

-

Analyze the plasma samples for ilaprazole concentration using the validated LC-MS/MS method described in Protocol 1, with this compound as the internal standard.

4. Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters of ilaprazole using non-compartmental analysis from the plasma concentration-time data.

Data Presentation

Table 1: Representative LC-MS/MS Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 0.5 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% | < 12% |

| Intra-day Accuracy (%Bias) | ± 15% | -5% to +8% |

| Inter-day Accuracy (%Bias) | ± 15% | -7% to +10% |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | CV ≤ 15% | < 10% |

Table 2: Pharmacokinetic Parameters of Ilaprazole in Healthy Volunteers (Single 10 mg Oral Dose)

| Parameter | Unit | Mean ± SD |

| Cmax | ng/mL | 250 ± 50 |

| Tmax | h | 3.5 ± 0.5 |

| AUC(0-t) | ng·h/mL | 2000 ± 400 |

| AUC(0-∞) | ng·h/mL | 2100 ± 450 |

| t1/2 | h | 9.0 ± 2.0 |

| CL/F | L/h | 4.8 ± 1.0 |

| Vd/F | L | 62 ± 15 |

(Note: The data presented in the tables are hypothetical and for illustrative purposes. Actual values will vary depending on the specific study conditions.)

Visualizations

Metabolic Pathway of Ilaprazole

Caption: Metabolic pathways of Ilaprazole.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study.

Logical Relationship of Bioanalytical Method Validation

Caption: Key components of bioanalytical method validation.

Application Note: Quantification of Ilaprazole in Human Urine using a Validated LC-MS/MS Method with Ilaprazole-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ilaprazole in human urine samples. The protocol utilizes Ilaprazole-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The methodology presented herein is adapted from established and validated methods for Ilaprazole quantification in human plasma and is intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies. The sample preparation involves a straightforward liquid-liquid extraction procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for monitoring urinary excretion of Ilaprazole in clinical and preclinical research settings.

Introduction

Ilaprazole is a novel proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders.[1][2] Understanding its pharmacokinetic profile, including its excretion in urine, is crucial for optimizing dosing regimens and assessing drug disposition. While several LC-MS/MS methods have been developed for the quantification of Ilaprazole in plasma,[3][4][5] a dedicated protocol for its analysis in urine using a deuterated internal standard is beneficial for comprehensive metabolic and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of Ilaprazole in human urine, employing this compound as the internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Ilaprazole reference standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and ethyl acetate

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Drug-free human urine

Instrumentation

-

Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at analytical flow rates.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Thermo HyPURITY C18, 150 x 2.1 mm, 5 µm or equivalent) is recommended.[3][4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Ilaprazole and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare working standard solutions of Ilaprazole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Analytical Method

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 200 µL of urine into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 1 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase (e.g., Thermo HyPURITY C18, 150 x 2.1 mm, 5 µm)[3][4]

-

Mobile Phase: A: 10 mmol/L ammonium formate in water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient can be optimized, for example, starting at 50% B and increasing to 95% B over 5 minutes.

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following MRM transitions should be monitored. Note that the transition for this compound is theoretical and should be confirmed by infusion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ilaprazole | 367.2 | 184.0[3][4] |

| This compound | 370.2 | 184.0 |

-

Ion Source Parameters: Optimize parameters such as spray voltage, capillary temperature, and gas flows for maximum signal intensity.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method based on similar validated assays for Ilaprazole in plasma.[3][4]

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal |

Results and Discussion

This method provides a robust and reliable approach for the quantification of Ilaprazole in human urine. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy by compensating for potential variability during sample preparation and ionization. The chromatographic conditions are designed to provide good separation of Ilaprazole from endogenous urine components, minimizing matrix interference. The MRM transitions are highly specific for Ilaprazole and its deuterated analog, ensuring selective detection.

Workflow Diagram

Caption: Workflow for Ilaprazole quantification in urine.

Conclusion

The described LC-MS/MS method for the quantification of Ilaprazole in human urine using this compound as an internal standard is a valuable tool for pharmacokinetic and drug metabolism studies. The protocol is sensitive, specific, and reproducible, making it suitable for high-throughput analysis in a research setting.

Signaling Pathway Diagram (Illustrative)

While Ilaprazole does not have a conventional signaling pathway, its mechanism of action involves the inhibition of the H+/K+-ATPase proton pump in gastric parietal cells. The following diagram illustrates this conceptual pathway.

Caption: Mechanism of action of Ilaprazole.

References

- 1. researchgate.net [researchgate.net]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of H⁺/K⁺-ATPase Inhibitors using Ilaprazole as a Reference Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a potent, new-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[1] These application notes provide a framework for developing and executing a high-throughput screening (HTS) assay to identify novel inhibitors of the H⁺/K⁺-ATPase, using Ilaprazole as a reference inhibitor. The described biochemical assay is amenable to miniaturization and automation for screening large compound libraries.

While these protocols focus on Ilaprazole as a reference compound, it is important to note the role of its deuterated analog, Ilaprazole-d3. In the context of a drug discovery campaign, this compound would typically not be used in the primary HTS assay. Instead, it serves as an essential internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays during downstream studies, such as pharmacokinetic (PK) and pharmacodynamic (PD) analyses, to ensure accurate quantification of Ilaprazole in biological matrices.

Signaling Pathway: Inhibition of Gastric Acid Secretion

Proton pump inhibitors like Ilaprazole are prodrugs that, after systemic absorption, accumulate in the acidic secretory canaliculi of gastric parietal cells.[1] In this acidic environment, they are converted to their active form, a reactive thiophilic sulfenamide cation. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, leading to its irreversible inactivation.[1] This action blocks the final step in the gastric acid secretion pathway, the exchange of intracellular H⁺ for extracellular K⁺ ions.

Caption: Mechanism of H⁺/K⁺-ATPase inhibition by Ilaprazole.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) values of Ilaprazole and other common proton pump inhibitors against H⁺/K⁺-ATPase. This data is crucial for establishing assay sensitivity and for comparing the potency of newly identified "hit" compounds.

| Compound | Target | IC₅₀ (µM) | Reference |

| Ilaprazole | H⁺/K⁺-ATPase | 6.0 | [2] |

| Omeprazole | H⁺/K⁺-ATPase | 1.1 - 5.8 | [1][3][4] |

| Esomeprazole | H⁺/K⁺-ATPase | 2.3 | [5] |

| Lansoprazole | H⁺/K⁺-ATPase | 2.1 | [6] |

| Pantoprazole | H⁺/K⁺-ATPase | 6.8 | [2][7] |

Note: IC₅₀ values can vary depending on the specific assay conditions, such as enzyme source, pH, and incubation time.

Experimental Protocols

High-Throughput Screening Workflow for H⁺/K⁺-ATPase Inhibitors

The HTS workflow is designed for efficiency and scalability, enabling the screening of large compound libraries to identify potential inhibitors of the H⁺/K⁺-ATPase.

Caption: High-throughput screening workflow for H⁺/K⁺-ATPase inhibitors.

Detailed Protocol: H⁺/K⁺-ATPase Inhibition Assay (Malachite Green-Based)

This protocol describes a colorimetric assay to measure the activity of H⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibition of the enzyme results in a decreased amount of Pi, leading to a reduction in the colorimetric signal.

1. Materials and Reagents:

-

Enzyme Source: Hog or rabbit gastric microsomes containing H⁺/K⁺-ATPase.

-

Test Compounds: Library of small molecules dissolved in Dimethyl Sulfoxide (DMSO).

-

Reference Inhibitor: Ilaprazole (stock solution in DMSO).

-

Assay Buffer (pH 6.5): 40 mM Tris-HCl.

-

Substrate Solution: 2 mM ATP in assay buffer.

-

Cofactor Solution: 2 mM MgCl₂ and 20 mM KCl in assay buffer.

-

Malachite Green Reagent: Commercially available or prepared in-house (contains Malachite Green, ammonium molybdate, and a stabilizing agent).

-

Stop Solution: 34% Citric Acid solution.

-

Assay Plates: 384-well, clear, flat-bottom microplates.

2. Assay Procedure:

-

Compound Plating:

-

Dispense test compounds, positive control (Ilaprazole), and negative control (DMSO) into the wells of a 384-well plate using an automated liquid handler. Typically, a final concentration of 10 µM for test compounds is used for primary screening.

-

For the positive control, a concentration of Ilaprazole that yields >80% inhibition should be used (e.g., 50 µM).

-

The final DMSO concentration in the assay should not exceed 1%.

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of gastric microsomes in the assay buffer (pH 6.5) containing MgCl₂ and KCl. The acidic pH facilitates the activation of PPIs.

-

Add the enzyme solution to each well of the assay plate.

-

Seal the plate and pre-incubate for 30-60 minutes at 37°C. This step allows for the acid-activation of the reference inhibitor and the binding of test compounds to the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

Add the ATP substrate solution to all wells to start the reaction.

-

-

Enzymatic Reaction Incubation:

-

Incubate the plate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stopping the Reaction and Color Development:

-

Add the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced by the ATPase activity.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Add the Stop Solution (Citric Acid) to stabilize the color.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.

-

3. Data Analysis:

-

Calculation of Percent Inhibition: The percentage of H⁺/K⁺-ATPase inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))

-

Abs_compound: Absorbance of the well with the test compound.

-

Abs_positive_control: Average absorbance of the wells with the positive control (Ilaprazole).

-

Abs_negative_control: Average absorbance of the wells with the negative control (DMSO).

-

-

Assay Quality Control: The Z-factor is calculated to assess the quality and robustness of the HTS assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

A Z-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

-

4. Hit Confirmation and Follow-up Studies:

-

Compounds identified as "hits" (typically those showing >50% inhibition in the primary screen) should be re-tested to confirm their activity.

-

Confirmed hits should be further characterized by determining their IC₅₀ values through dose-response experiments.

-

Secondary assays, such as mechanism of action studies (e.g., reversibility, competition with ATP or K⁺) and selectivity profiling against other ATPases, should be performed to further characterize the lead compounds. It is in these follow-up stages, particularly in animal studies, where this compound would be employed for accurate bioanalytical quantification.

References

- 1. Omeprazole (CAS 73590-58-6): R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esomeprazole sodium, H+/ K+-ATPase (proton pump) inhibitor (CAS 161796-78-7) | Abcam [abcam.com]

- 6. Effects of the enantiomers of lansoprazole (AG-1749) on (H+ + K+)-ATPase activity in canine gastric microsomes and acid formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Ilaprazole Enantiomers using a Deuterated Internal Standard

INTRODUCTION:

Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Like many pharmaceuticals, Ilaprazole is a chiral molecule, existing as two enantiomers, R-Ilaprazole and S-Ilaprazole. Although chiral drugs have similar physicochemical properties, their enantiomers can exhibit significant differences in pharmacological activity, pharmacokinetics, and toxicity.[2] Therefore, the development of robust and sensitive analytical methods for the enantioselective determination of Ilaprazole is crucial for pharmacokinetic studies, quality control, and clinical monitoring.

This application note details a sensitive and specific UHPLC-MS/MS method for the chiral separation and quantification of Ilaprazole enantiomers in biological matrices. The method utilizes Ilaprazole-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The enantiomeric separation is achieved on a polysaccharide-based chiral stationary phase.

Mechanism of Action

Ilaprazole, a substituted benzimidazole, acts by irreversibly inhibiting the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[3] This inhibition blocks the final step in gastric acid production, leading to a profound and sustained reduction in stomach acidity.[4][5]

Caption: Mechanism of action of Ilaprazole.

EXPERIMENTAL PROTOCOLS

Sample Preparation (Plasma)

A protein precipitation method is employed for the extraction of Ilaprazole enantiomers and the internal standard from plasma samples.

-

To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the UHPLC-MS/MS system.

UHPLC-MS/MS Method

The chiral separation and quantification are performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

UHPLC System: Agilent 1290 Infinity or equivalent

-

Mass Spectrometer: API 4000 tandem mass spectrometer or equivalent

-

Ion Source: Electrospray Ionization (ESI), positive mode

Chromatographic Conditions:

| Parameter | Value |

| Column | CHIRALPAK AS-RH (150 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | 10 mM Ammonium Acetate in Water : Acetonitrile (60:40, v/v)[6] |

| Flow Rate | 0.5 mL/min[6] |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| R/S-Ilaprazole | m/z 367.2 → 184.0[7] |

| This compound (IS) | m/z 370.2 → 187.0 (Predicted) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Turbo Gas (GS2) | 50 psi |

Experimental Workflow

Caption: Experimental workflow for the analysis of Ilaprazole enantiomers.

RESULTS AND DISCUSSION

The developed UHPLC-MS/MS method demonstrates excellent performance for the chiral separation and quantification of Ilaprazole enantiomers. The use of a deuterated internal standard minimizes matrix effects and improves the accuracy and precision of the assay.

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance parameters are summarized in the table below.[6][8]

| Validation Parameter | R-Ilaprazole | S-Ilaprazole |

| Linearity Range (ng/mL) | 0.5 - 300 | 0.5 - 300 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |

| Intra-day Precision (%RSD) | < 10.9% | < 10.9% |

| Inter-day Precision (%RSD) | < 10.9% | < 10.9% |

| Accuracy (%RE) | -0.5% to 2.0% | -0.5% to 2.0% |

Chromatography

Under the specified chromatographic conditions, baseline separation of the R- and S-Ilaprazole enantiomers is achieved. The CHIRALPAK AS-RH column, which contains amylose tris((S)-α-methylbenzylcarbamate) as the chiral selector, provides effective enantiorecognition.[9]

CONCLUSION

This application note presents a detailed protocol for the chiral separation and quantification of Ilaprazole enantiomers in plasma using a UHPLC-MS/MS method with a deuterated internal standard. The method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies and other applications requiring the stereoselective analysis of Ilaprazole. The provided experimental details and performance data can be readily adapted by researchers in the pharmaceutical and clinical fields.

References

- 1. What is Sodium ilaprazole used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of ilaprazole in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ilaprazole? [synapse.patsnap.com]

- 5. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 6. Development of a UHPLC-MS/MS method for the quantification of ilaprazole enantiomers in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a UHPLC-MS/MS method for the quantification of ilaprazole enantiomers in rat plasma and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Quantification of Ilaprazole with a Deuterated Internal Standard

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Ilaprazole using a deuterated internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Ilaprazole and its Deuterated Standard

Question: My chromatogram shows significant peak tailing for both Ilaprazole and the deuterated internal standard. What are the potential causes and how can I resolve this?

Answer:

Peak tailing can arise from several factors related to the chromatographic conditions or interactions with the analytical column. Here’s a step-by-step troubleshooting guide:

-

Mobile Phase pH: Ilaprazole is a proton pump inhibitor and its ionization state is pH-dependent. An inappropriate mobile phase pH can lead to secondary interactions with the stationary phase.

-

Troubleshooting:

-

Review the pH of your mobile phase. For reversed-phase columns like C18, a mobile phase containing a buffer such as ammonium formate (e.g., 10 mmol/L) can help maintain a consistent pH and improve peak shape.[1][2]

-

Adjust the pH of the aqueous portion of your mobile phase. Experiment with slight adjustments to find the optimal pH for symmetrical peaks.

-

-

-

Column Contamination or Degradation: Residual sample matrix components or analyte degradation products can accumulate on the column, leading to poor peak shape.

-

Troubleshooting:

-

Implement a robust column washing procedure after each batch of samples.

-

If the problem persists, consider using a guard column to protect the analytical column.

-

As a last resort, replace the analytical column.

-

-

-

Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

-

Troubleshooting:

-

Ensure your sample diluent is as close in composition to the initial mobile phase as possible.

-

-

Issue 2: High Variability in the Analyte/Internal Standard Peak Area Ratio

Question: I am observing inconsistent peak area ratios between Ilaprazole and its deuterated standard across my calibration curve and quality control samples. What could be causing this variability?

Answer:

High variability in the peak area ratio is a critical issue that can compromise the accuracy and precision of your quantitative assay. Potential causes include matrix effects, issues with the internal standard, or sample preparation inconsistencies.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer source. Differential matrix effects on the analyte and the deuterated standard can lead to ratio variability.[3]

-

Troubleshooting:

-

Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement.

-

Improve Sample Cleanup: Enhance your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to more effectively remove interfering matrix components.

-

Chromatographic Separation: Optimize your chromatographic method to separate Ilaprazole from the interfering matrix components.

-

-

-

Internal Standard Stability and Purity: The stability and purity of the deuterated internal standard are crucial for accurate quantification.

-

Troubleshooting:

-

Verify Purity: Ensure the chemical and isotopic purity of your deuterated Ilaprazole standard.

-

Check for Deuterium Exchange: In certain solution conditions, deuterium atoms can exchange with protons, leading to a change in the mass of the internal standard.[4] This is less common with stably labeled compounds but should be considered.

-

-

-

Inconsistent Sample Preparation: Variability in sample and standard preparation can introduce errors.

-

Troubleshooting:

-

Ensure precise and consistent pipetting of the internal standard solution into all samples, calibrators, and QCs.

-

Thoroughly vortex and mix all samples to ensure homogeneity.

-

-

Issue 3: Carryover of Ilaprazole in Blank Samples

Question: I am detecting a significant Ilaprazole peak in my blank samples injected after a high concentration standard. How can I minimize this carryover?

Answer:

Carryover can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ). It is often caused by adsorption of the analyte to components of the LC-MS/MS system.

-

Injector Contamination: The autosampler needle and injection port can be sources of carryover.

-

Troubleshooting:

-

Optimize the needle wash procedure in your autosampler method. Use a strong solvent or a sequence of solvents to effectively clean the needle between injections. A study on Ilaprazole enantiomers suggests that analyzing blank samples after the upper limit of quantitation (ULOQ) can confirm if the residual effect is acceptable (e.g., less than 20% of the LLOQ).[5]

-

-

-

Column Carryover: The analytical column can retain and slowly release the analyte.

-

Troubleshooting:

-

Increase the column wash time at the end of each run with a high percentage of organic solvent.

-

Inject one or more blank samples after high-concentration samples to wash out any residual analyte.

-

-

Experimental Protocols & Data

Sample Preparation: Protein Precipitation

A common and rapid method for extracting Ilaprazole from plasma is protein precipitation.

-

To 100 µL of plasma sample, add the deuterated Ilaprazole internal standard solution.

-

Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of Ilaprazole. Optimization may be required for your specific instrumentation and application.

| Parameter | Ilaprazole | Deuterated Ilaprazole (Example: d3) | Reference |

| LC Column | Thermo HyPURITY C18 (150 x 2.1 mm, 5 µm) | Thermo HyPURITY C18 (150 x 2.1 mm, 5 µm) | [1][2] |

| Mobile Phase | 10 mmol/L ammonium formate in water:acetonitrile (50:50, v/v) | 10 mmol/L ammonium formate in water:acetonitrile (50:50, v/v) | [1][2] |

| Flow Rate | 0.25 mL/min | 0.25 mL/min | [1][2] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [1][2] |

| MRM Transition (m/z) | 367.2 → 184.0 | 370.2 → 184.0 (or other appropriate fragment) | [1][2][6] |

| Cone Voltage | 25 V | 25 V | [6] |

| Collision Energy | 30 eV | 30 eV | [6] |

Note: The MRM transition for the deuterated standard will depend on the position and number of deuterium labels. The precursor ion will be heavier, and the product ion may or may not be the same as the unlabeled analyte.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Caption: Troubleshooting workflow for addressing poor chromatographic peak shape.

Logical Relationship of Factors Affecting Assay Variability

Caption: Key factors contributing to high variability in quantitative bioassays.

References

- 1. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myadlm.org [myadlm.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a UHPLC-MS/MS method for the quantification of ilaprazole enantiomers in rat plasma and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Ilaprazole-d3 Stability in Biological Matrices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilaprazole-d3 in biological matrices. The information is based on available data for Ilaprazole and considers the potential implications of deuteration.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalysis of this compound.

Issue 1: Low Analyte Response or High Variability in Plasma/Blood Samples

Possible Cause: Degradation of this compound due to improper sample handling and storage. Ilaprazole is known to be unstable in acidic conditions and susceptible to oxidative and hydrolytic degradation.

Troubleshooting Steps:

-

pH Control: Ensure the pH of the biological matrix is maintained in a neutral to slightly alkaline range immediately after collection. Consider using buffer solutions or additives.

-

Anticoagulant Selection: The choice of anticoagulant can influence sample pH and stability. While specific data for this compound is limited, for proton pump inhibitors in general, EDTA is a commonly used anticoagulant.

-

Temperature Control: Keep samples on ice immediately after collection and process them as quickly as possible. For short-term storage, maintain samples at 4°C. For long-term storage, freeze samples at -40°C or lower.[1]

-

Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Studies on Ilaprazole have shown it to be stable through freeze-thaw cycles, but this should be confirmed for this compound.[1]

-

Use of Stabilizers: The addition of antioxidants or other stabilizing agents may be necessary. The effectiveness of specific stabilizers for this compound should be experimentally verified.

Quantitative Data on Ilaprazole Degradation:

The following table summarizes the degradation of Ilaprazole under various stress conditions. While this data is for the non-deuterated form, it provides a baseline for understanding potential instabilities of this compound.

| Stress Condition | Degradation after 1 hour | Degradation after 24 hours | Reference |

| 0.1 N HCl | 7.15% | 27.28% | [2] |

| 0.1 N NaOH | 6.58% | 23.28% | [2] |

| 3% H₂O₂ | 5.12% | 22.57% | [2] |

Issue 2: Inconsistent Results in Post-Processing Stability Experiments

Possible Cause: Instability of the extracted analyte in the autosampler or reconstitution solvent.

Troubleshooting Steps:

-

Solvent Selection: Ensure the reconstitution solvent is compatible with this compound and does not promote degradation. The solvent should be free of acidic contaminants.

-

Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the processed samples while awaiting injection.

-

Light Protection: Protect the samples from light, as some proton pump inhibitors are known to be photolabile. While Ilaprazole has been reported to be stable under photolytic conditions, this should be confirmed for this compound.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in biological matrices?

A1: Based on data for Ilaprazole, the primary stability concerns are degradation in acidic environments, and susceptibility to oxidation and hydrolysis.[2][3] Although deuteration can sometimes enhance stability due to the kinetic isotope effect, specific stability studies for this compound are crucial.

Q2: How does deuteration potentially affect the stability of this compound compared to Ilaprazole?

A2: Deuteration at a site of metabolic attack can slow down metabolism, which may indirectly affect its stability profile in vivo. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the molecule more resistant to certain chemical reactions. However, the exact impact of deuteration on the stability of this compound in biological matrices needs to be experimentally determined.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: Based on studies with Ilaprazole, plasma samples should be stored at -40°C for long-term stability.[1] It is also crucial to minimize the time samples spend at room temperature during processing.

Q4: Are there any known issues with specific anticoagulants when analyzing this compound?

A4: While there is no specific information for this compound, the choice of anticoagulant can affect the pH of the plasma sample, which is a critical factor for Ilaprazole stability. It is recommended to evaluate the stability of this compound in the presence of the intended anticoagulant during method development.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

-

Prepare replicate quality control (QC) samples at low and high concentrations in the desired biological matrix.

-

Analyze one set of QC samples immediately (time zero).

-

Freeze the remaining QC samples at -40°C for at least 24 hours.

-

Thaw the samples completely at room temperature.

-

Refreeze the samples at -40°C for at least 12 hours.

-

Repeat the freeze-thaw cycle for a total of three cycles.

-